molecular formula C4H7N3 B156609 5-methyl-1H-imidazol-2-amine CAS No. 6653-42-5

5-methyl-1H-imidazol-2-amine

Cat. No. B156609
CAS RN: 6653-42-5
M. Wt: 97.12 g/mol
InChI Key: BKRYFHAXBGUIOI-UHFFFAOYSA-N
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Description

5-methyl-1H-imidazol-2-amine is a compound with the CAS Number: 6653-42-5 . It has a molecular weight of 97.12 . The IUPAC name for this compound is 5-methyl-1H-imidazol-2-amine . The InChI code for this compound is 1S/C4H7N3/c1-3-2-6-4(5)7-3/h2H,1H3,(H3,5,6,7) .


Molecular Structure Analysis

The molecular formula of 5-methyl-1H-imidazol-2-amine is C4H7N3 . The InChI key is BKRYFHAXBGUIOI-UHFFFAOYSA-N . The Canonical SMILES is CC1=CN=C(N1)N .


Chemical Reactions Analysis

While specific chemical reactions involving 5-methyl-1H-imidazol-2-amine are not available, imidazole and its derivatives are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

5-methyl-1H-imidazol-2-amine has a molecular weight of 97.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass is 97.063997236 g/mol . The topological polar surface area is 54.7 Ų . It has a heavy atom count of 7 .

Scientific Research Applications

Quorum Sensing Inhibition

Specific Scientific Field

Microbiology and bacterial virulence control.

Summary

Quorum sensing (QS) is a cell-to-cell signaling mechanism in bacteria. Inhibition of QS can reduce bacterial virulence without affecting viability, potentially lowering resistance development. 5-methyl-1H-imidazol-2-amine derivatives are investigated as QS inhibitors, particularly against pathogens like Pseudomonas aeruginosa.

Methods and Experimental Procedures

Researchers design and synthesize QS inhibitors based on 5-methyl-1H-imidazol-2-amine . These compounds are tested for their ability to disrupt bacterial communication pathways. Assays measure QS signal molecule production and virulence gene expression.

5-methyl-1H-imidazol-2-amine

derivatives show promise as antibiotic adjuvants, reducing bacterial virulence without directly killing the bacteria .

Safety And Hazards

The safety information for 5-methyl-1H-imidazol-2-amine includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Imidazole and its derivatives have been the focus of recent research due to their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

properties

IUPAC Name

5-methyl-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-3-2-6-4(5)7-3/h2H,1H3,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRYFHAXBGUIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90314082
Record name 5-methyl-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1H-imidazol-2-amine

CAS RN

6653-42-5
Record name 5-methyl-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1H-imidazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Ansideri, JT Macedo, M Eitel, A El-Gokha… - ACS …, 2018 - ACS Publications
Starting from known p38α mitogen-activated protein kinase (MAPK) inhibitors, a series of inhibitors of the c-Jun N-terminal kinase (JNK) 3 was obtained. Altering the substitution pattern …
Number of citations: 25 pubs.acs.org
J Carracedo-Cosme, R Pérez - arXiv preprint arXiv:2205.00447, 2022 - arxiv.org
Frequency modulation (FM) Atomic Force Microscopy (AFM) with metal tips functionalized with a CO molecule at the tip apex has provided access to the internal structure of molecules …
Number of citations: 1 arxiv.org

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